![molecular formula C7H13NO B2653380 Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine CAS No. 1807939-96-3](/img/structure/B2653380.png)
Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine is a bicyclic compound that has garnered interest in the field of medicinal chemistry due to its conformationally restricted structure. This compound is a derivative of γ-aminobutyric acid (GABA), a chief neurotransmitter in mammals, and is used to study various GABA-related biological activities .
Applications De Recherche Scientifique
Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine has several scientific research applications:
Industry: The compound’s unique structure makes it a valuable template for the development of new pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine involves an eight-step sequence. The key steps include the reaction of 2,3-bis(chloromethyl)pyridine with a C1-binucleophile and the catalytic reduction of the pyridine ring. This method allows for the preparation of the compound in a 9.0% overall yield .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Catalytic reduction of the pyridine ring is a key step in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom in the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can be used for further studies in medicinal chemistry.
Mécanisme D'action
The mechanism of action of Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine involves its interaction with GABA receptors. The conformational restriction of the compound enhances its potency and selectivity towards these receptors, making it a valuable tool for studying GABA-related biological activities . The molecular targets include GABA receptors, and the pathways involved are related to GABAergic neurotransmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octahydro-1H-cyclopenta[b]pyridine: Another conformationally restricted GABA analogue with similar applications.
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure and are used in medicinal chemistry for their biological activity.
Uniqueness
Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine is unique due to its specific conformational restriction, which provides advantages in terms of potency and selectivity towards biological targets compared to more flexible analogues .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine involves a series of reactions starting from commercially available starting materials. The key steps include the formation of a pyridine ring, reduction of a ketone group, and cyclization to form the furo[3,4-b]pyridine ring system.", "Starting Materials": [ "2,6-dimethylpyridine", "ethyl acetoacetate", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "tetrahydrofuran", "water" ], "Reaction": [ "Step 1: Condensation of 2,6-dimethylpyridine with ethyl acetoacetate in the presence of acetic acid to form the corresponding pyridine derivative.", "Step 2: Reduction of the ketone group using sodium borohydride in the presence of water to form the corresponding alcohol.", "Step 3: Cyclization of the alcohol with hydrochloric acid to form the furo[3,4-b]pyridine ring system.", "Step 4: Neutralization of the reaction mixture with sodium hydroxide and extraction of the product with tetrahydrofuran." ] } | |
Numéro CAS |
1807939-96-3 |
Formule moléculaire |
C7H13NO |
Poids moléculaire |
127.18 g/mol |
Nom IUPAC |
(4aR,7aS)-1,2,3,4,4a,5,7,7a-octahydrofuro[3,4-b]pyridine |
InChI |
InChI=1S/C7H13NO/c1-2-6-4-9-5-7(6)8-3-1/h6-8H,1-5H2/t6-,7+/m0/s1 |
Clé InChI |
ZZWFAKPWUUTAEQ-NKWVEPMBSA-N |
SMILES isomérique |
C1C[C@H]2COC[C@H]2NC1 |
SMILES |
C1CC2COCC2NC1 |
SMILES canonique |
C1CC2COCC2NC1 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


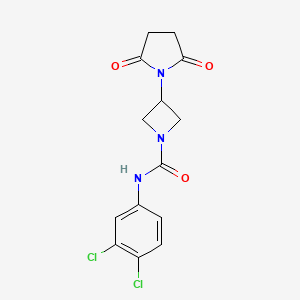
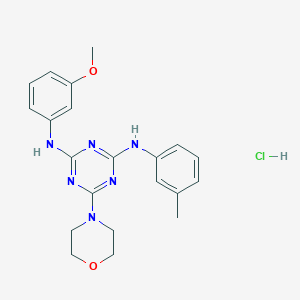
![N1-(3-chlorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2653299.png)
![7-Bromo-1,3-dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B2653301.png)
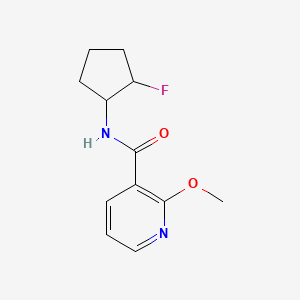
![4-(pyrrolidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2653307.png)

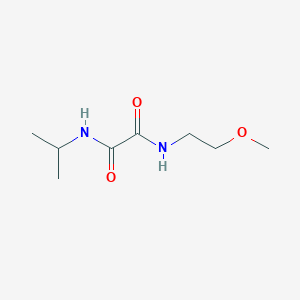
![8-Thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-amine hydrochloride](/img/structure/B2653313.png)
![5-[(4-Bromopyrazol-1-yl)methyl]thiophene-2-carbaldehyde](/img/structure/B2653314.png)
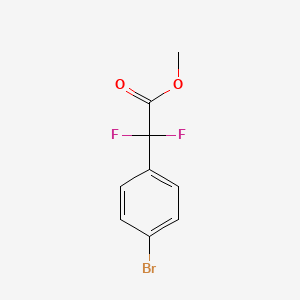
![2-[5-(Trifluoromethyl)pyrazin-2-yl]ethanesulfonyl fluoride](/img/structure/B2653316.png)
![2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2653317.png)
![ethyl 4-((4-((3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2653318.png)
